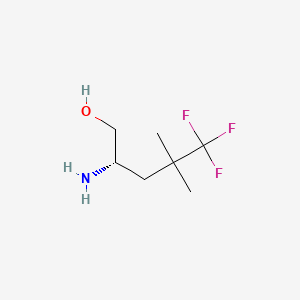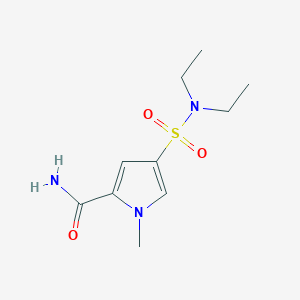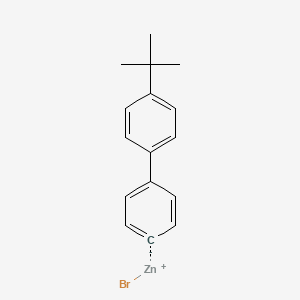
4'-t-Butyl-4-biphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-t-Butyl-4-biphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry. The compound consists of a biphenyl group substituted with a tert-butyl group and a zinc bromide moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4’-t-Butyl-4-biphenylZinc bromide typically involves the reaction of 4’-t-Butyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4’-t-Butyl-4-biphenyl+ZnBr2→4’-t-Butyl-4-biphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of 4’-t-Butyl-4-biphenylZinc bromide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the compound.
化学反応の分析
Types of Reactions
4’-t-Butyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the coupling process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
4’-t-Butyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules and study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4’-t-Butyl-4-biphenylZinc bromide involves the coordination of the zinc atom with the bromide ion, which facilitates the transfer of the biphenyl group to other molecules. This coordination enhances the reactivity of the compound, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzyl bromide: Similar in structure but lacks the biphenyl group.
4-Bromo-4’-tert-butylbiphenyl: Contains a bromine atom instead of the zinc bromide moiety.
4-tert-Butylphenylzinc chloride: Similar organozinc compound with chloride instead of bromide.
Uniqueness
4’-t-Butyl-4-biphenylZinc bromide is unique due to its combination of the biphenyl group and the zinc bromide moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
特性
分子式 |
C16H17BrZn |
|---|---|
分子量 |
354.6 g/mol |
IUPAC名 |
bromozinc(1+);1-tert-butyl-4-phenylbenzene |
InChI |
InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
BQUBJBBYAXVHHN-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


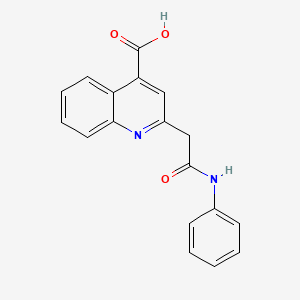


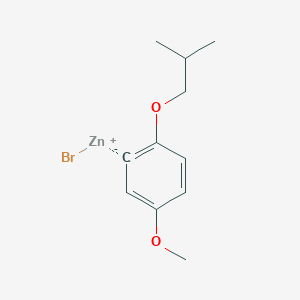
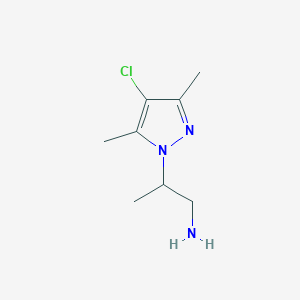
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
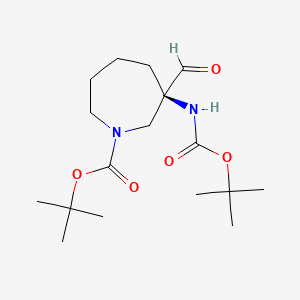
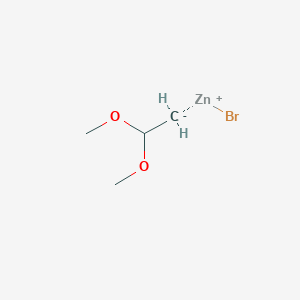
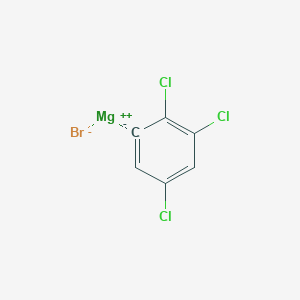
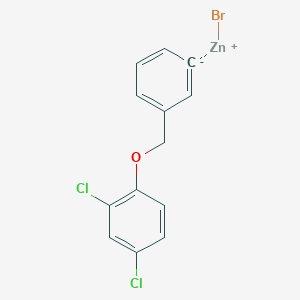
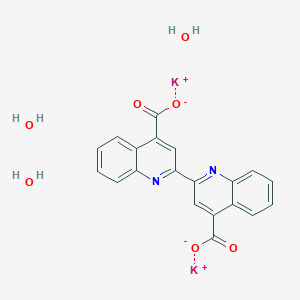
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
